
terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium can be prepared through various synthetic routes. One common method involves the reduction of this compound fluoride with calcium metal. The reaction is carried out in a high-temperature environment to ensure complete reduction. Another method involves the reduction of this compound oxide with lanthanum metal in a vacuum or inert atmosphere .
Industrial Production Methods
Industrially, this compound is primarily obtained from minerals such as monazite and bastnasite. The extraction process involves several steps, including solvent extraction and ion-exchange techniques. The metal is then prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal .
Chemical Reactions Analysis
Types of Reactions
Terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It readily reacts with diluted acids, forming this compound salts. For example, this compound reacts with sulfuric acid to form this compound sulfate .
Common Reagents and Conditions
Oxidation: this compound reacts with oxygen to form this compound oxide (Tb₂O₃). This reaction typically occurs at elevated temperatures.
Reduction: this compound fluoride can be reduced with calcium metal to produce this compound metal.
Substitution: This compound reacts with halogens to form this compound halides, such as this compound chloride (TbCl₃) and this compound fluoride (TbF₃)
Major Products Formed
This compound Oxide (Tb₂O₃): Formed by the oxidation of this compound metal.
This compound Fluoride (TbF₃): Formed by the reaction of this compound with fluorine gas.
This compound Chloride (TbCl₃): Formed by the reaction of this compound with chlorine gas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of terbium involves its interaction with various molecular targets and pathways. In biological systems, this compound ions can form complexes with biomolecules, leading to changes in their fluorescence properties. This property is utilized in fluorescence microscopy and the labeling of biomolecules . In plants, this compound ions can affect signaling molecules, leading to changes in physiological and biochemical processes .
Comparison with Similar Compounds
Terbium is similar to other rare earth elements in the lanthanide series, such as dysprosium and gadolinium. this compound is unique in its strong luminescence properties, which make it particularly useful in bioimaging and biosensors . Other similar compounds include:
Dysprosium (Dy): Used in the production of high-performance magnets and in nuclear reactors.
Gadolinium (Gd): Used as a contrast agent in magnetic resonance imaging (MRI) and in the production of phosphors for color television tubes
This compound’s unique properties, such as its strong luminescence and magnetostrictive properties, make it a valuable element in various scientific and industrial applications.
Properties
CAS No. |
9027-73-0 |
|---|---|
Molecular Formula |
Tb73 |
Molecular Weight |
11601.551 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/73Tb |
InChI Key |
XZMOPUYDVZOXSD-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)
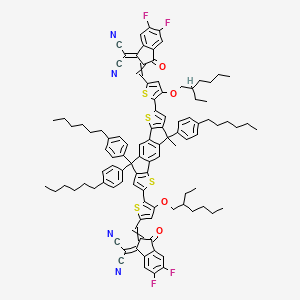
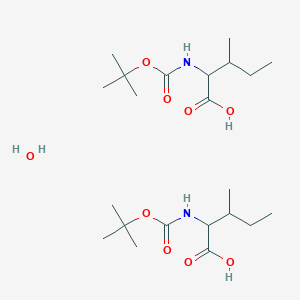

![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
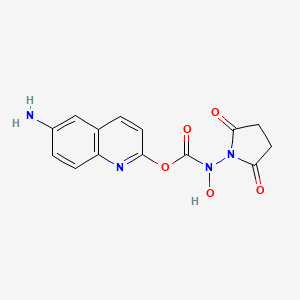
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
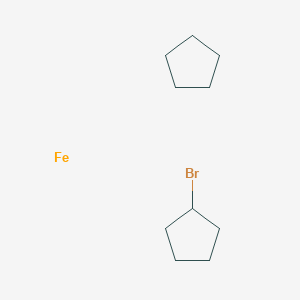
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)
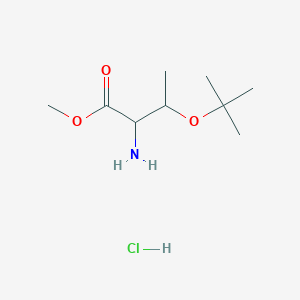
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
